molecular formula C6H14Cl2F2N2 B13892086 3,3-Difluoro-1-methyl-piperidin-4-amine;dihydrochloride

3,3-Difluoro-1-methyl-piperidin-4-amine;dihydrochloride

Cat. No.: B13892086
M. Wt: 223.09 g/mol
InChI Key: IYJRUHHMTXAKRQ-UHFFFAOYSA-N
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Description

3,3-Difluoro-1-methyl-piperidin-4-amine;dihydrochloride is a chemical compound with the molecular formula C6H12F2N2.2ClH and a molecular weight of 223.09 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen. The presence of fluorine atoms in the structure imparts unique chemical properties to this compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-1-methyl-piperidin-4-amine;dihydrochloride typically involves the fluorination of a piperidine derivative. One common method includes the reaction of 1-methylpiperidin-4-amine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran, at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-1-methyl-piperidin-4-amine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives .

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-methyl-piperidin-4-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Difluoro-1-methyl-piperidin-4-amine;dihydrochloride is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and studying fluorine’s effects in medicinal chemistry .

Properties

Molecular Formula

C6H14Cl2F2N2

Molecular Weight

223.09 g/mol

IUPAC Name

3,3-difluoro-1-methylpiperidin-4-amine;dihydrochloride

InChI

InChI=1S/C6H12F2N2.2ClH/c1-10-3-2-5(9)6(7,8)4-10;;/h5H,2-4,9H2,1H3;2*1H

InChI Key

IYJRUHHMTXAKRQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C(C1)(F)F)N.Cl.Cl

Origin of Product

United States

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